methyl 2-tert-butylbenzoate chemical and physical properties
methyl 2-tert-butylbenzoate chemical and physical properties
Introduction
Methyl 2-tert-butylbenzoate (CAS No. 27334-45-8) is a sterically hindered aromatic ester. Its molecular structure, featuring a bulky tert-butyl group in the ortho position to the methyl ester, presents unique chemical and physical properties that are of significant interest to researchers and professionals in organic synthesis and drug development. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthesis protocol, and safety and handling information. The presence of the ortho-tert-butyl group can influence the reactivity of the ester and the substitution patterns of the benzene ring, making it a valuable intermediate in the synthesis of complex molecules.
Chemical and Physical Properties
The physical and chemical properties of methyl 2-tert-butylbenzoate are influenced by its molecular structure. While experimental data for this specific isomer is not widely published, we can infer its properties and compare them to its more common isomer, methyl 4-tert-butylbenzoate.
| Property | Value (Methyl 2-tert-butylbenzoate) | Value (Methyl 4-tert-butylbenzoate) | Source |
| CAS Number | 27334-45-8 | 26537-19-9 | , |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | Clear, colorless liquid | [2] |
| Boiling Point | Predicted to be similar to the 4-isomer | 122-124 °C at 9 mmHg | |
| Density | Predicted to be similar to the 4-isomer | 0.995 g/mL at 25 °C | |
| Refractive Index | Predicted to be similar to the 4-isomer | n20/D 1.51 | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane (predicted) | Slightly soluble in water; miscible with ethanol, ether and other organic solvents | [3] |
Spectroscopic Analysis
The spectroscopic data for methyl 2-tert-butylbenzoate is key to its identification and characterization. The ortho-substitution pattern is expected to produce a distinct set of signals compared to its meta and para isomers.
¹H NMR Spectroscopy
The proton NMR spectrum of methyl 2-tert-butylbenzoate is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the tert-butyl protons. The aromatic region will be more complex than that of the 4-tert-butyl isomer due to the ortho substitution.
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Aromatic Protons (C₆H₄): Four protons in different chemical environments, likely appearing as multiplets in the range of 7.2-7.8 ppm. The proximity of the bulky tert-butyl group will influence their chemical shifts.
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Methyl Ester Protons (-OCH₃): A singlet at approximately 3.9 ppm, integrating to three protons.
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tert-Butyl Protons (-C(CH₃)₃): A singlet at approximately 1.3 ppm, integrating to nine protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.
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Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring, with chemical shifts between 120-140 ppm. The carbon attached to the tert-butyl group will be significantly shifted.
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Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
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Quaternary Carbon of tert-Butyl Group (-C(CH₃)₃): A signal around 35 ppm.
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Methyl Carbons of tert-Butyl Group (-C(CH₃)₃): A signal around 31 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
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C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
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C-O Stretch (Ester): A peak in the region of 1100-1300 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.
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Key Fragmentation Peaks:
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A peak at m/z = 177, corresponding to the loss of a methyl group (-CH₃).
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A peak at m/z = 161, corresponding to the loss of a methoxy group (-OCH₃).
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A peak at m/z = 135, corresponding to the loss of a tert-butyl group (-C(CH₃)₃).
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A peak at m/z = 57, corresponding to the tert-butyl cation.
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Synthesis and Reactivity
Methyl 2-tert-butylbenzoate is most commonly synthesized via the Fischer esterification of 2-tert-butylbenzoic acid with methanol, using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a standard procedure for the synthesis of methyl esters from carboxylic acids.
Materials:
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2-tert-butylbenzoic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄)
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Dichloromethane (or other suitable solvent)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, combine 1 mole equivalent of 2-tert-butylbenzoic acid with 3-5 mole equivalents of anhydrous methanol.
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Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 mole equivalents) of concentrated sulfuric acid to the mixture while stirring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and add a suitable organic solvent like dichloromethane. c. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: a. Filter off the drying agent. b. Remove the solvent using a rotary evaporator. c. The crude product can be purified by vacuum distillation to yield pure methyl 2-tert-butylbenzoate.
Caption: Fischer Esterification Workflow
Reactivity
The steric hindrance provided by the ortho-tert-butyl group can decrease the reactivity of the ester carbonyl towards nucleophilic attack. This can be advantageous in syntheses where selective reactions at other sites of a molecule are desired. The ester can undergo hydrolysis back to the carboxylic acid and methanol under acidic or basic conditions, although the rate of hydrolysis may be slower compared to less hindered esters.
Applications in Research and Development
While specific applications for methyl 2-tert-butylbenzoate are not extensively documented, its structure suggests its utility as:
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A Sterically Hindered Intermediate: In multi-step organic syntheses, the bulky tert-butyl group can direct incoming reagents to other positions on the aromatic ring or can be used to prevent unwanted side reactions at the ortho position.
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A Building Block for Novel Ligands: The 2-tert-butylbenzoyl moiety can be incorporated into more complex molecules to create sterically demanding ligands for catalysis or materials science applications.
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A Precursor for Active Pharmaceutical Ingredients (APIs): The ester can be a starting material for the synthesis of more complex drug candidates, where the 2-tert-butylphenyl group is a key structural feature.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
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First Aid Measures:
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If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
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In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
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Vinati Organics. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. [Link]
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NIST. Methyl 4-tert-butylbenzoate. [Link]
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Scientific Laboratory Supplies. Methyl 4-tert-butylbenzoate, 99%. [Link]
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SlidePlayer. Preparation of Methyl Benzoate. [Link]
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Cheméo. Chemical Properties of 2-Methylbutyl benzoate (CAS 52513-03-8). [Link]
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Vinati Organics. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]
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UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Doc Brown's Advanced Organic Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]
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Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]
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